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Compound of Interest

Compound Name:
2',6'-Dihydroxy-4,4'-

dimethoxychalcone

CAS No.: 94441-99-3

Cat. No.: B1233953

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2',6'-

dihydroxychalcone derivatives, focusing on their antimicrobial, antioxidant, and anti-

inflammatory properties. The information is compiled from various studies to offer insights into

how structural modifications influence biological activity, supported by experimental data and

detailed protocols.

Introduction to 2',6'-Dihydroxychalcones
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-

unsaturated carbonyl system linking two aromatic rings. The presence of hydroxyl groups,

particularly at the 2' and 6' positions of the A-ring, has been shown to be a critical determinant

of their biological activities. This guide explores the impact of various substitutions on the

chalcone scaffold, providing a framework for the rational design of more potent and selective

therapeutic agents.
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Comparative Biological Activities
The biological activities of 2',6'-dihydroxychalcone derivatives are significantly influenced by the

nature and position of substituents on both the A and B rings. Below are comparative data on

their antimicrobial, antioxidant, and anti-inflammatory activities.

Antimicrobial Activity
The antimicrobial potential of 2',6'-dihydroxychalcones and their analogs has been evaluated

against a range of pathogens. The presence of the 2',6'-dihydroxy motif is often associated with

enhanced antibacterial and antifungal effects.

Table 1: Comparative Antimicrobial Activity of Dihydroxychalcone Derivatives

Compound/De
rivative

Target
Organism

Activity Metric Value Reference

2',6'-Dihydroxy-

4'-

isopentenyloxych

alcone

Porphyromonas

gingivalis
MIC 3.13 µg/mL [1]

2',6'-Dihydroxy-

4'-

isopentenyloxych

alcone

Prevotella

intermedia
MIC 3.13 µg/mL [1]

2',4'-

Dihydroxychalco

ne

Staphylococcus

aureus
MIC 0.4 mg/mL [2]

2',4'-

Dihydroxychalco

ne

Bacillus subtilis MIC 0.4 mg/mL [2]

MIC: Minimum Inhibitory Concentration
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The 2',6'-dihydroxy substitution pattern appears to be beneficial for potent activity against

oral pathogens.[1]

The addition of a lipophilic isopentenyloxy group at the 4'-position may enhance antimicrobial

efficacy.[1]

Comparison with other dihydroxychalcones, such as the 2',4'-dihydroxy derivatives,

highlights the importance of the specific hydroxylation pattern for activity against different

bacterial strains.[2]

Antioxidant Activity
The radical scavenging and antioxidant properties of hydroxychalcones are well-documented.

The number and position of hydroxyl groups play a crucial role in their ability to donate a

hydrogen atom and stabilize free radicals.

Table 2: Comparative Antioxidant Activity of Hydroxychalcone Derivatives (DPPH Radical

Scavenging Assay)

Compound/Derivative IC50 (µM) Reference

2'-Hydroxy-3,4-

dihydroxychalcone (Butein)
~5-10 [3]

2',4',3,4-Tetrahydroxychalcone Potent (qualitative) [3]

2'-Hydroxychalcone
Less active than dihydroxy

derivatives
[2]

Ascorbic Acid (Standard) 54.08 [4]

IC50: Half-maximal Inhibitory Concentration. Lower values indicate higher antioxidant activity.

Structure-Activity Relationship Insights:

A catechol (3,4-dihydroxy) moiety on the B-ring, in conjunction with a 2'-hydroxyl group on

the A-ring (as in Butein), confers strong antioxidant activity.[3]
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Increasing the number of hydroxyl groups generally enhances antioxidant potential, as seen

with tetrahydroxychalcones.[3]

While direct quantitative data for a series of 2',6'-dihydroxychalcones is limited, the general

trend suggests that the presence of multiple hydroxyl groups is key to potent antioxidant

effects.

Anti-inflammatory Activity
2',6'-Dihydroxychalcone derivatives have demonstrated significant anti-inflammatory effects,

often through the modulation of key signaling pathways and the inhibition of pro-inflammatory

mediators.

Table 3: Comparative Anti-inflammatory Activity of Dihydroxychalcone Derivatives

Compound/De
rivative

Assay
Target/Mediato
r

IC50 (µM) Reference

2',5'-

Dihydroxychalco

ne

Cyclooxygenase

Inhibition
COX-2 37.5 [5]

2',5'-

Dialkoxychalcon

e derivative

NO Formation

(LPS-stimulated)
Nitric Oxide 0.7 [6]

2',6'-Dihydroxy-

4'-

methoxydihydroc

halcone

Macrophage

Assay (LPS-

stimulated)

IL-1β, TNF,

Nitrite

Significant

reduction

(qualitative)

[7]

IC50: Half-maximal Inhibitory Concentration. Lower values indicate higher anti-inflammatory

activity.

Structure-Activity Relationship Insights:

The 2',6'-dihydroxy substitution, as seen in the dihydrochalcone derivative, contributes to the

inhibition of key pro-inflammatory cytokines and nitric oxide.[7]
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The anti-inflammatory potency can be significantly modulated by substitutions on the A-ring,

with alkoxylation of a dihydroxychalcone leading to potent inhibition of nitric oxide production.

[6]

The saturation of the α,β-double bond (dihydrochalcone) can still retain anti-inflammatory

properties, suggesting that other structural features also play a crucial role.[7]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2',6'-Dihydroxychalcone Derivatives
(Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of chalcones.

Reaction Setup: A mixture of a 2',6'-dihydroxyacetophenone derivative (1 equivalent) and a

substituted benzaldehyde (1 equivalent) is dissolved in ethanol.

Base Addition: The solution is stirred at room temperature, and an aqueous solution of a

strong base, such as 50% w/w potassium hydroxide (KOH), is added dropwise.

Reaction Monitoring: The reaction mixture is stirred at room temperature until the

benzaldehyde is completely consumed, as monitored by Thin Layer Chromatography (TLC).

Workup: The mixture is then poured into ice-cold water and acidified with dilute hydrochloric

acid (HCl).

Purification: The precipitated chalcone is collected by filtration, washed with water, and

purified by recrystallization from a suitable solvent like ethanol.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method for MIC)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
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Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such

as dimethyl sulfoxide (DMSO), to a high concentration.

Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth

medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a

specific concentration (e.g., 5 x 10^5 CFU/mL).

Inoculation: Each well containing the diluted compound is inoculated with the microbial

suspension. A positive control (microbes in broth only) and a negative control (broth only) are

included.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging ability of the compounds.

Reagent Preparation:

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or

ethanol (e.g., 0.1 mM).

Stock solutions of the test chalcones and a standard antioxidant (e.g., ascorbic acid) are

prepared in a suitable solvent.

Assay Procedure:

In a 96-well microplate, various concentrations of the chalcone solutions are added to the

wells.

The DPPH solution is then added to each well, and the plate is incubated in the dark at

room temperature for a specified time (e.g., 30 minutes).
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Measurement: The absorbance of the solution in each well is measured at a specific

wavelength (typically 517 nm) using a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where

A_control is the absorbance of the DPPH solution without the sample, and A_sample is the

absorbance of the DPPH solution with the chalcone. The IC50 value is then determined by

plotting the percentage of scavenging against the compound concentration.

Anti-inflammatory Activity Assay (Inhibition of Nitric
Oxide Production)
This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO) in

lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and

seeded in 96-well plates.

Compound Treatment: The cells are pre-treated with various concentrations of the test

chalcones for a specific period (e.g., 1 hour).

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production

and incubated for a further 24 hours.

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent. This involves mixing the supernatant with

the Griess reagent and measuring the absorbance at 540 nm.

Data Analysis: The percentage of inhibition of NO production is calculated relative to the

LPS-stimulated control cells without any compound treatment. The IC50 value is then

determined.

Visualizations
The following diagrams illustrate key concepts related to the synthesis and biological activity of

2',6'-dihydroxychalcone derivatives.
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Caption: Workflow for the synthesis and biological evaluation of 2',6'-dihydroxychalcone

derivatives.
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Caption: Simplified NF-κB signaling pathway and the inhibitory action of 2',6'-

dihydroxychalcone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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